disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
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Overview
Description
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is a chemical compound known for its inhibitory effects on autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide typically involves the reaction of 4-(phosphonatomethyl)benzoic acid with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with disodium salt to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonatomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its inhibitory effects on autotaxin, which plays a role in cell signaling and cancer metastasis.
Medicine: Potential therapeutic applications in treating diseases related to abnormal LPA production, such as cancer and fibrosis.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of autotaxin, an enzyme responsible for the production of lysophosphatidic acid (LPA). LPA is a bioactive lipid involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide reduces the levels of LPA, thereby modulating these cellular processes. The molecular targets and pathways involved include the autotaxin-LPA signaling pathway, which is implicated in cancer progression and other pathological conditions.
Comparison with Similar Compounds
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is unique due to its specific inhibitory effects on autotaxin. Similar compounds include:
4-Nitrophenyl phosphate disodium salt hexahydrate: Used as a chromogenic substrate for phosphatase assays.
Disodium hydrogen phosphate: Commonly used in buffer solutions and as a food additive.
Dipotassium phosphate: Used in fertilizers and as a food additive.
Compared to these compounds, this compound stands out for its specific biological activity and potential therapeutic applications.
Properties
IUPAC Name |
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFALMFDGBLCP-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34NNa2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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